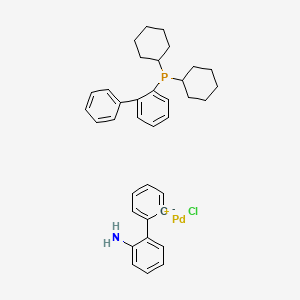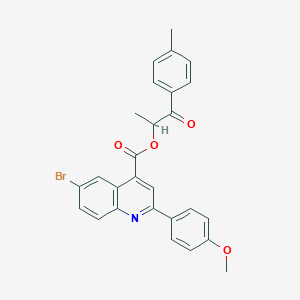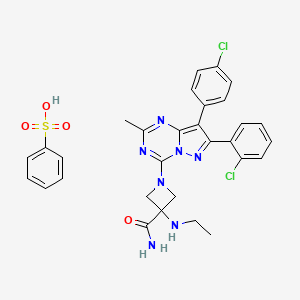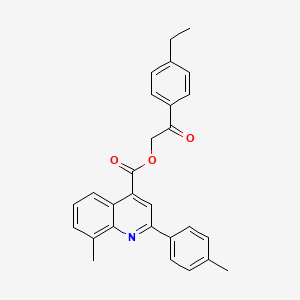![molecular formula C28H22ClN3O6S B12040869 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate CAS No. 477733-78-1](/img/structure/B12040869.png)
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]-2-metoxifenil] benzoato es un compuesto orgánico complejo con aplicaciones potenciales en varios campos de la investigación científica. Este compuesto se caracteriza por su intrincada estructura molecular, que incluye un grupo clorofenil, un grupo sulfonilamino y un grupo metoxifenil, entre otros.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]-2-metoxifenil] benzoato generalmente implica múltiples pasos, incluida la formación de compuestos intermedios. Un método común implica la reacción de cloruro de 4-clorobencenosulfonilo con hidrazina de 2-aminobenzoilo para formar un intermedio, que luego se hace reaccionar con 2-metoxibenzaldehído en condiciones específicas para producir el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para optimizar el proceso y reducir los costos de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
[4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]-2-metoxifenil] benzoato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
[4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]-2-metoxifenil] benzoato tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]-2-metoxifenil] benzoato implica su interacción con objetivos moleculares y vías específicos. Este compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto similar utilizado en síntesis orgánica con una estructura más simple.
Ácido tolueno-4-sulfónico, compuesto con éster etílico de ácido amino-cianoacético: Otro compuesto relacionado con diferentes grupos funcionales y aplicaciones.
Singularidad
Lo que diferencia a [4-[(E)-[[2-[(4-clorofenil)sulfonilamino]benzoil]hidrazinilideno]metil]-2-metoxifenil] benzoato es su combinación única de grupos funcionales, que permite una amplia gama de reacciones químicas y aplicaciones. Su estructura compleja brinda oportunidades para interacciones específicas en sistemas biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Número CAS |
477733-78-1 |
|---|---|
Fórmula molecular |
C28H22ClN3O6S |
Peso molecular |
564.0 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C28H22ClN3O6S/c1-37-26-17-19(11-16-25(26)38-28(34)20-7-3-2-4-8-20)18-30-31-27(33)23-9-5-6-10-24(23)32-39(35,36)22-14-12-21(29)13-15-22/h2-18,32H,1H3,(H,31,33)/b30-18+ |
Clave InChI |
NXCMDUMLFMDUON-UXHLAJHPSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040800.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)

![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)

![N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B12040875.png)


![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)
